

Introduction: The Role of mPEG10-Acetic Acid in Modern Biotherapeutics

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Compound of Interest

Compound Name: *mPEG10-CH₂COOH*

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Methoxy Polyethylene Glycol (mPEG) derivatives are foundational tools in the fields of drug delivery, bioconjugation, and nanotechnology.^{[1][2]} Among these, mPEG10-acetic acid stands out as a discrete, monofunctional linker of significant utility. It consists of a methoxy-terminated polyethylene glycol chain with precisely ten ethylene glycol repeating units, culminating in a terminal carboxylic acid functional group.^{[3][4]} This defined structure provides a hydrophilic, biocompatible spacer that is neither immunogenic nor antigenic, making it an ideal component for modifying therapeutic molecules and surfaces.^{[1][5]}

The core value of mPEG10-acetic acid lies in the combination of its PEG backbone and its reactive carboxyl terminus. The PEG chain enhances the aqueous solubility, stability, and pharmacokinetic properties of conjugated molecules, effectively improving their safety and therapeutic efficacy. The terminal carboxylic acid provides a versatile chemical handle for covalent attachment to a wide array of biomolecules, nanoparticles, and surfaces, enabling the rational design of advanced therapeutic and diagnostic agents.^{[3][6]} This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and key applications for researchers and drug development professionals.

Physicochemical and Handling Properties

The precise chemical nature of mPEG10-acetic acid dictates its behavior in experimental systems. Understanding these properties is crucial for its effective use, storage, and handling.

Core Chemical Data

A summary of the essential physicochemical properties of mPEG10-acetic acid is presented below. These values are critical for calculating molar equivalents in reactions and for establishing appropriate storage protocols to ensure long-term stability.

Property	Value	References
CAS Number	908258-58-2	[3] [4]
Molecular Formula	C ₂₃ H ₄₆ O ₁₃	[3] [4]
Molecular Weight	530.60 g/mol	[3] [4]
Synonyms	mPEG10-CH ₂ COOH, 3,6,9,12,15,18,21,24,27,30,33- Undecaoxatetratriacontanoic acid	[3] [4]
Purity	Typically ≥95% or ≥98%	[3] [6]
Appearance	Varies; may be a colorless to pale yellow oily liquid or solid depending on purity and conditions.	[7]
Boiling Point	~588.5 °C at 760 mmHg (Predicted)	[4]
Density	~1.122 g/cm ³ (Predicted)	[4]

Solubility Profile

The solubility of mPEG10-acetic acid is governed by the amphiphilic nature of its structure. The polyethylene glycol backbone, with its repeating ether oxygens, imparts significant hydrophilicity, making it highly soluble in water and other polar solvents.[\[5\]](#)[\[8\]](#)[\[9\]](#)

- Aqueous Solubility: Highly soluble in water across a range of temperatures.[\[5\]](#)[\[10\]](#) The ether oxygens in the PEG chain can hydrogen bond with water molecules, facilitating dissolution.[\[9\]](#)

- **Organic Solubility:** Soluble in a wide array of organic solvents, including methanol, ethanol, dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile.[5][8] It is generally insoluble in non-polar solvents like diethyl ether and hexane.[8] This differential solubility is often exploited during purification steps.[1]

Storage and Stability

To maintain its chemical integrity, mPEG10-acetic acid requires specific storage conditions. The terminal carboxylic acid can be susceptible to degradation, and the PEG chain can undergo oxidation over time, especially if exposed to light, heat, or oxygen.

- **Recommended Storage:** For long-term stability, the compound should be stored at -5°C to -20°C.[3][4][6]
- **Conditions to Avoid:** It should be kept in a dry environment and protected from direct sunlight and high temperatures.[3][6]

Safety and Handling

While polyethylene glycols are generally considered non-toxic and biocompatible, standard laboratory safety practices should always be followed.[1] The terminal acetic acid moiety imparts corrosive properties.

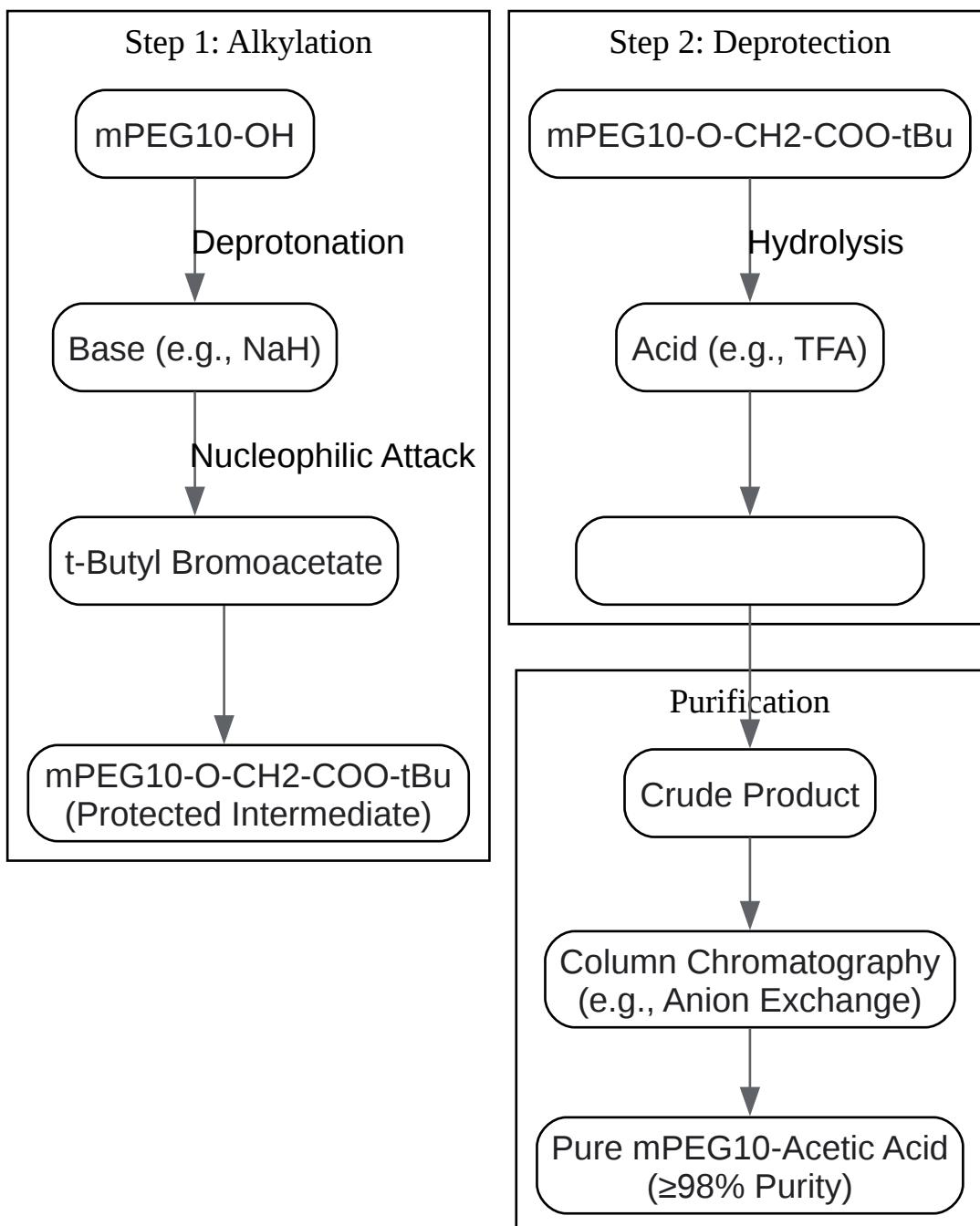
- **Personal Protective Equipment (PPE):** Wear chemical safety goggles, protective gloves, and a lab coat when handling.[11]
- **First Aid:** In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move to fresh air.
- **Incompatibilities:** Avoid strong oxidizing agents.[11]

Synthesis and Purification Overview

The synthesis of high-purity mPEG10-acetic acid is a multi-step process designed to ensure the final product has a well-defined structure and high functionalization at the terminus.

A common synthetic route begins with the starting material, mPEG10-OH (Decaethylene glycol monomethyl ether).[12] The terminal hydroxyl group is activated and then reacted to introduce

the acetic acid moiety. A generalized scheme involves the reaction of mPEG with a protected haloacetic acid ester, such as t-butyl bromoacetate, followed by acid-catalyzed deprotection to yield the final carboxylic acid product.[13]



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General synthetic pathway for mPEG10-acetic acid.

Purification is a critical final step. Anion exchange column chromatography is frequently employed to separate the desired mPEG-acetic acid from unreacted mPEG and other impurities, ensuring a high degree of purity (often $\geq 99\%$).[\[13\]](#)

Analytical Characterization and Quality Control

Verifying the identity, purity, and structural integrity of mPEG10-acetic acid is essential before its use in any application, particularly in drug development. A combination of spectroscopic and chromatographic techniques is used for comprehensive characterization.

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR is the primary technique for confirming the chemical structure and assessing the degree of functionalization. The spectrum provides unambiguous signals for each part of the molecule.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Expected Chemical Shifts (in CDCl_3):

- ~ 3.38 ppm (singlet, 3H): Corresponds to the protons of the terminal methoxy group ($\text{CH}_3\text{O}-$).
[\[14\]](#)
- ~ 3.65 ppm (multiplet): A large, broad peak representing the repeating methylene protons of the ethylene glycol backbone ($-\text{OCH}_2\text{CH}_2\text{O}-$).[\[14\]](#)
- ~ 4.15 ppm (singlet, 2H): Corresponds to the methylene protons adjacent to the carboxylic acid group ($-\text{OCH}_2\text{COOH}$). The distinct chemical shift of this peak confirms the successful introduction of the acetic acid moiety.

Protocol for ^1H NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of mPEG10-acetic acid in ~ 0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O).
- Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
- Data Analysis: Integrate the characteristic peaks. The ratio of the integration of the methoxy protons (at ~ 3.38 ppm) to the methylene protons adjacent to the carboxyl group (at ~ 4.15 ppm) should be approximately 3:2, confirming full functionalization.

Fourier-Transform Infrared (FTIR) Spectroscopy

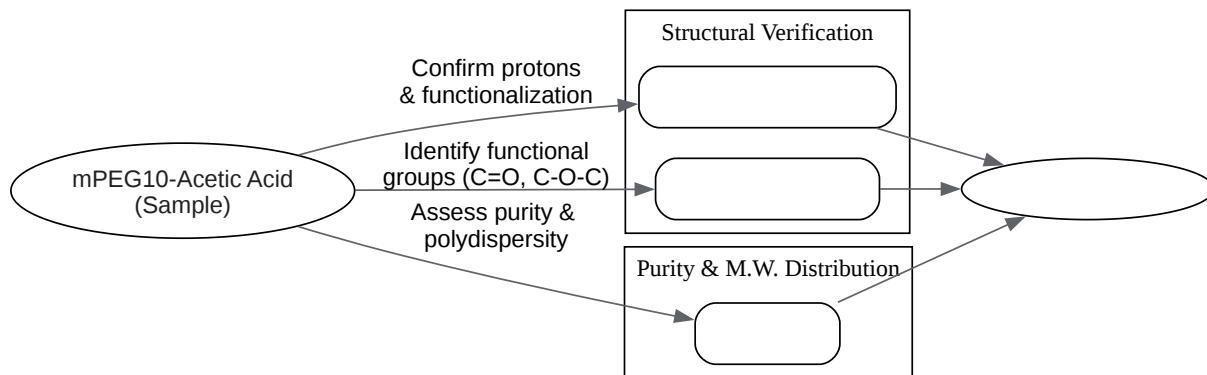
FTIR spectroscopy is used to verify the presence of key functional groups and confirm the overall structure of the polymer.[17]

Characteristic FTIR Peaks:

- $\sim 2885 \text{ cm}^{-1}$: C-H stretching of the alkane backbone.[18]
- $\sim 1730\text{--}1750 \text{ cm}^{-1}$: A strong C=O stretching vibration, characteristic of the carboxylic acid group. This peak is a key indicator of successful synthesis.
- $\sim 1100\text{--}1111 \text{ cm}^{-1}$: A very strong and broad C-O-C ether stretching band, which is the signature peak for the polyethylene glycol backbone.[17][18]

Protocol for FTIR Analysis:

- Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.
- Data Acquisition: Collect the spectrum over a range of $4000\text{--}400 \text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic peaks for the ether backbone and the terminal carboxylic acid to confirm the product's identity.



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Workflow for analytical characterization of mPEG10-acetic acid.

Applications in Research and Drug Development

The unique properties of mPEG10-acetic acid make it a valuable reagent in several high-impact areas of biomedical research.

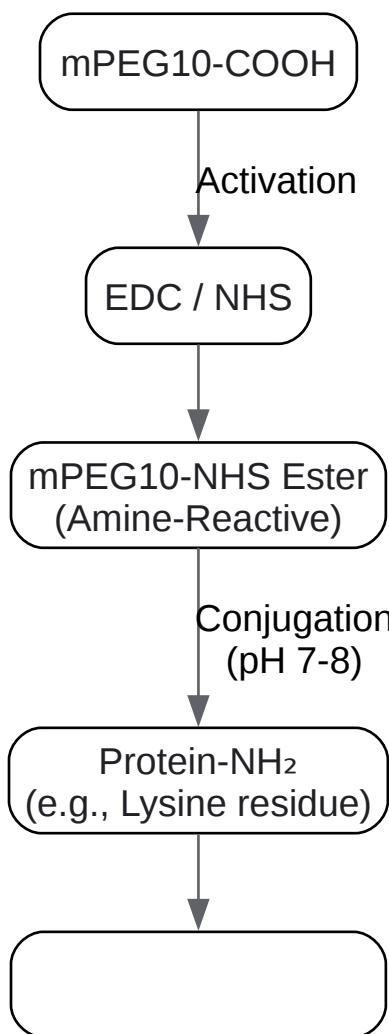
Bioconjugation and PEGylation

The most common application is PEGylation—the covalent attachment of the PEG chain to a biomolecule, such as a protein, peptide, or antibody fragment.^[8] This process leverages the reactivity of the terminal carboxylic acid.

Mechanism of Action: The carboxylic acid group is not sufficiently reactive to directly couple with amines on a protein.^[1] It must first be "activated." The most common method is carbodiimide chemistry, using reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

- Activation: EDC reacts with the carboxylic acid of mPEG10-acetic acid to form a highly reactive O-acylisourea intermediate.

- NHS Ester Formation: This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable amine-reactive NHS ester.
- Conjugation: The mPEG-NHS ester readily reacts with primary amine groups (e.g., the ϵ -amine of lysine residues) on the target biomolecule at a physiological to slightly alkaline pH (7-8) to form a stable amide bond.[19]



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Amine conjugation via EDC/NHS activation of mPEG10-acetic acid.

Drug Delivery Systems

mPEG10-acetic acid serves as a critical building block for various drug delivery platforms.

- PROTACs and ADCs: It is used as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4][7] In these constructs, the PEG spacer connects the targeting moiety (e.g., an antibody or small molecule ligand) to the therapeutic payload (e.g., a cytotoxic drug or a ubiquitin ligase binder), enhancing the overall solubility and pharmacological properties of the conjugate.[7]
- Nanoparticle and Micelle Formulation: The amphiphilic nature of molecules derived from mPEG10-acetic acid allows them to self-assemble into micelles or be used to functionalize the surface of nanoparticles and liposomes.[20] The hydrophilic PEG chains form an outer "stealth" corona that sterically hinders opsonization (recognition by the immune system), thereby reducing clearance and prolonging circulation time in the body.

Surface Modification

The principles of PEGylation can be extended to modify the surfaces of materials. mPEG10-acetic acid can be conjugated to surfaces functionalized with amine groups to:

- Improve Biocompatibility: Reduce non-specific protein adsorption on medical devices and biosensors.
- Enhance Colloidal Stability: Prevent the aggregation of nanoparticles in biological media.

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